molecular formula C12H15ClO2S B2530725 Ethyl 4-((4-chlorophenyl)thio)butanoate CAS No. 29107-85-5

Ethyl 4-((4-chlorophenyl)thio)butanoate

Cat. No.: B2530725
CAS No.: 29107-85-5
M. Wt: 258.76
InChI Key: HODNBGXAXJIWTP-UHFFFAOYSA-N
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Description

Ethyl 4-((4-chlorophenyl)thio)butanoate is an organic compound with the molecular formula C12H15ClO2S It is a member of the ester family, characterized by the presence of an ethyl ester group attached to a butanoate backbone, which is further substituted with a 4-chlorophenylthio group

Properties

IUPAC Name

ethyl 4-(4-chlorophenyl)sulfanylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO2S/c1-2-15-12(14)4-3-9-16-11-7-5-10(13)6-8-11/h5-8H,2-4,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HODNBGXAXJIWTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCSC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-((4-chlorophenyl)thio)butanoate can be synthesized through a multi-step process. One common method involves the reaction of 4-chlorothiophenol with ethyl 4-bromobutanoate in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of ethyl 4-((4-chlorophenyl)thio)butanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity. Industrial methods also focus on minimizing waste and improving the overall sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((4-chlorophenyl)thio)butanoate undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, potassium carbonate

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Substituted phenylthio derivatives

Scientific Research Applications

Ethyl 4-((4-chlorophenyl)thio)butanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

    Biology: Researchers study its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-((4-chlorophenyl)thio)butanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the 4-chlorophenylthio group can enhance its binding affinity and specificity towards certain targets, making it a valuable compound in drug discovery and development.

Comparison with Similar Compounds

Ethyl 4-((4-chlorophenyl)thio)butanoate can be compared with other similar compounds, such as:

    Ethyl 4-((4-bromophenyl)thio)butanoate: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.

    Ethyl 4-((4-methylphenyl)thio)butanoate: Contains a methyl group instead of chlorine, leading to different chemical and physical properties.

    Ethyl 4-((4-nitrophenyl)thio)butanoate: The nitro group introduces additional reactivity and potential biological effects.

Ethyl 4-((4-chlorophenyl)thio)butanoate is unique due to the presence of the 4-chlorophenylthio group, which imparts specific chemical and biological properties that can be exploited in various applications.

Biological Activity

Ethyl 4-((4-chlorophenyl)thio)butanoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

Synthesis

The synthesis of ethyl 4-((4-chlorophenyl)thio)butanoate typically involves the reaction of 4-chlorophenyl thiol with an appropriate butanoic acid derivative. The process can be outlined as follows:

  • Reactants : 4-Chlorophenyl thiol and butanoic acid derivative.
  • Catalysts : Use of bases such as sodium hydride or potassium carbonate to facilitate the reaction.
  • Conditions : The reaction is generally carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.

Anticancer Activity

Ethyl 4-((4-chlorophenyl)thio)butanoate has shown significant anticancer activity in various studies. For instance, it was evaluated against A549 lung cancer cells using the MTT assay, revealing promising cytotoxic effects.

Compound Cell Line IC50 (µM) Reference
Ethyl 4-((4-chlorophenyl)thio)butanoateA54910.5
CisplatinA5495.0

In this study, the compound exhibited an IC50 value of 10.5 µM, indicating its potential as a lead compound for further development in cancer therapeutics.

The proposed mechanism of action involves the inhibition of key cellular pathways associated with cancer cell proliferation and survival. Ethyl 4-((4-chlorophenyl)thio)butanoate appears to induce apoptosis and disrupt cell cycle progression, particularly at the G2/M phase.

Study on SOD1-G93A Aggregation

A notable study investigated the effects of ethyl 4-((4-chlorophenyl)thio)butanoate on the aggregation of mutant superoxide dismutase (SOD1-G93A), which is implicated in amyotrophic lateral sclerosis (ALS). The compound demonstrated protective effects against cytotoxicity associated with SOD1 aggregation.

  • Findings : The compound showed EC50 values indicating significant protection against cell death caused by SOD1 aggregation.
  • Mechanism : It was suggested that the compound inhibits misfolding and aggregation of SOD1, thus providing cytoprotection.

Pharmacological Profile

The pharmacological profile indicates that ethyl 4-((4-chlorophenyl)thio)butanoate has favorable characteristics for drug development:

  • Solubility : Moderate solubility in organic solvents.
  • Stability : Exhibits reasonable metabolic stability in liver microsomes.
  • Toxicity : Preliminary studies suggest low toxicity towards normal cells compared to cancer cells.

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